1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Scientific Research Applications
Methoxyphenols and Biomarker Research
Methoxyphenols, including compounds with methoxy groups like 1-(5-Chloro-2-methoxyphenyl), have been studied as potential biomarkers for exposure to environmental contaminants. For instance, urinary methoxyphenols have been evaluated as biomarkers of woodsmoke exposure, revealing the importance of these compounds in environmental health studies (Dills et al., 2006). This research underscores the utility of methoxyphenol derivatives in assessing human exposure to specific pollutants, potentially extending to the study of 1-(5-Chloro-2-methoxyphenyl) derivatives.
Furan Derivatives in Metabolite Analysis
Furan derivatives, as part of the molecule's structure, play a significant role in the analysis of food and environmental samples for toxicological studies. For example, 5-(Hydroxymethyl)-2-furfural, a furan derivative, has been identified in human subjects following consumption of certain foods, with implications for understanding human metabolism and the potential health effects of furan exposure (Prior et al., 2006). This suggests that research into compounds containing furan-3-yl groups could contribute to food safety and toxicology fields.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-7-25-10-12)16-3-2-8-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTKMAUOACYJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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